![molecular formula C9H14O2 B13455103 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13455103.png)
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde is an organic compound with a unique bicyclic structure. It is characterized by a fused ring system that includes an oxygen atom, making it an oxabicyclo compound. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid with reducing agents to form the corresponding aldehyde . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: 4-Methyl-2-oxabicyclo[2.2.2]octane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde: Similar structure but with a different substitution pattern.
Bicyclo[2.2.2]octane, 1-methoxy-4-methyl-: Contains a methoxy group instead of an aldehyde.
Uniqueness
4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of features makes it particularly useful in synthetic chemistry and as a probe in biological studies .
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4-methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(6-10,5-3-8)11-7-8/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
NNLNXJSOQSWFOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1)(OC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


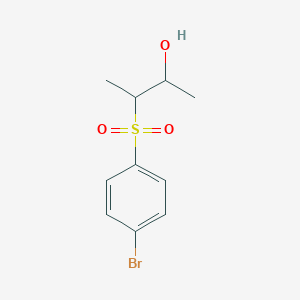
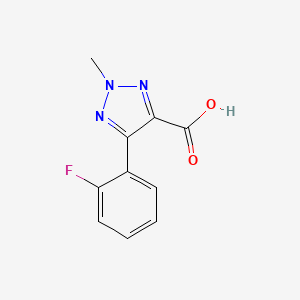
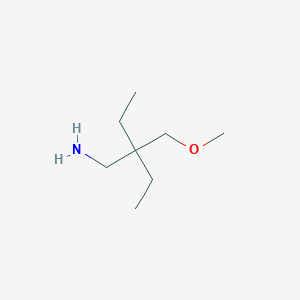
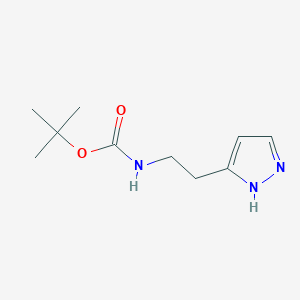
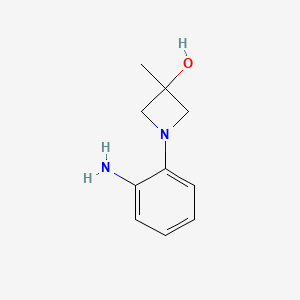
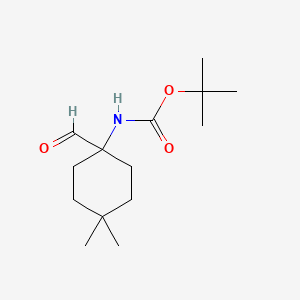
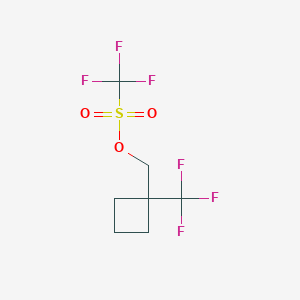
![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
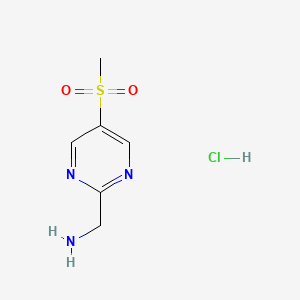
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
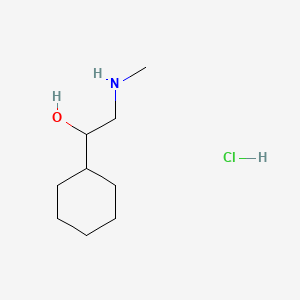
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
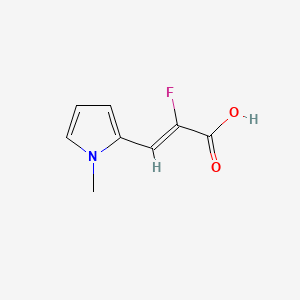
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)
